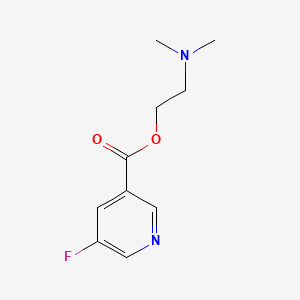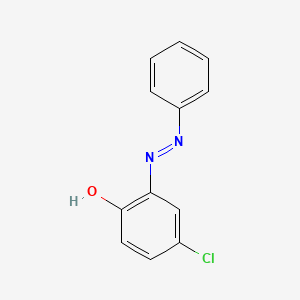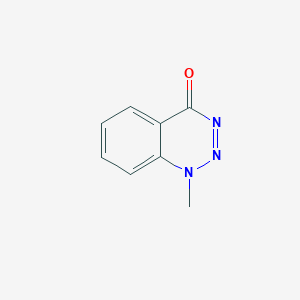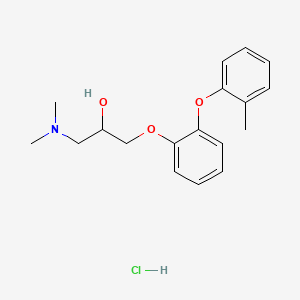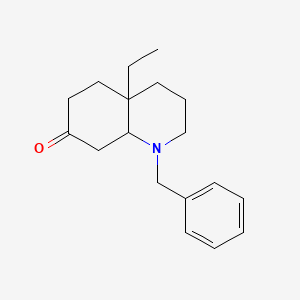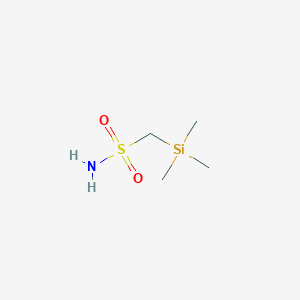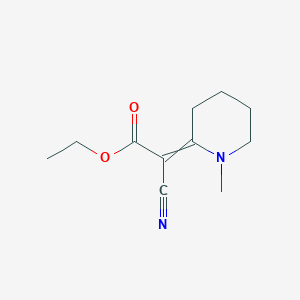
Ethyl cyano(1-methylpiperidin-2-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl cyano(1-methylpiperidin-2-ylidene)acetate is a chemical compound known for its versatile applications in organic synthesis and medicinal chemistry. It features a cyano group and a piperidine ring, making it a valuable intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano(1-methylpiperidin-2-ylidene)acetate typically involves the reaction of ethyl cyanoacetate with 1-methylpiperidine. This reaction can be carried out under solvent-free conditions or with the use of a suitable solvent. The reaction is often facilitated by heating and stirring to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl cyano(1-methylpiperidin-2-ylidene)acetate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions to form heterocyclic compounds.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and amines.
Condensation Reactions: Reagents such as aldehydes and ketones are used.
Hydrolysis: Acidic or basic conditions are employed for hydrolysis.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activities .
Applications De Recherche Scientifique
Ethyl cyano(1-methylpiperidin-2-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl cyano(1-methylpiperidin-2-ylidene)acetate involves its interaction with specific molecular targets. The cyano group and piperidine ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate
- Methyl cyanoacetate
- Ethyl cyanoacetate
Uniqueness
Ethyl cyano(1-methylpiperidin-2-ylidene)acetate is unique due to its specific structural features, such as the presence of both a cyano group and a piperidine ring. These features confer distinct reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
21985-15-9 |
|---|---|
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
ethyl 2-cyano-2-(1-methylpiperidin-2-ylidene)acetate |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-11(14)9(8-12)10-6-4-5-7-13(10)2/h3-7H2,1-2H3 |
Clé InChI |
HUUDTCITOBNMTD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C1CCCCN1C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


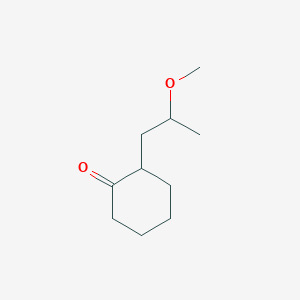
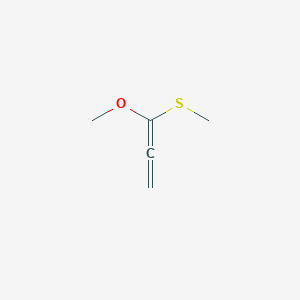


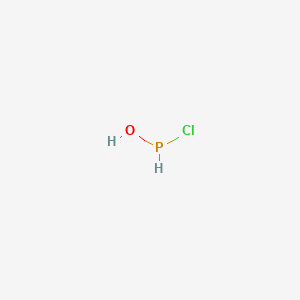
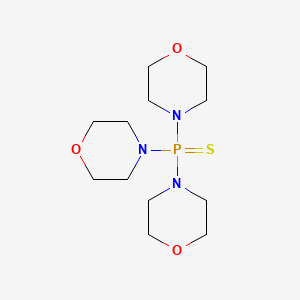
![4,4'-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline](/img/structure/B14703418.png)
